5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole
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Overview
Description
5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole is a useful research compound. Its molecular formula is C19H20N2S2 and its molecular weight is 340.5. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Larvicidal Activities
Compounds related to 5-{[4-(Tert-butyl)benzyl]sulfanyl}-4-phenyl-1,2,3-thiadiazole have been investigated for their potential antimicrobial properties. Novel derivatives of thiadiazole have shown promising results against certain bacterial and fungal pathogens, exhibiting growth inhibition properties. These compounds have also been evaluated for their larvicidal activity, demonstrating potency in mosquito control (Kumara et al., 2015).
Synthesis and Chemical Characterization
The synthesis of various derivatives of thiadiazoles, including those similar to this compound, has been extensively studied. These compounds have been characterized using techniques such as NMR, FTIR, and Mass Spectral studies. Such research contributes to a better understanding of the chemical properties and potential applications of thiadiazole derivatives (Hovsepyan et al., 2014).
Fungicidal Activity
Certain thiadiazole derivatives have demonstrated significant fungicidal activities. For instance, novel synthesized compounds exhibited moderate to good efficacy against Fusarium oxysporum and Cercospora arachidicola Hori, highlighting their potential use in agriculture and plant protection (Mao et al., 2012).
Antitubercular Agents
Research into thiadiazole derivatives has also included the exploration of their antitubercular properties. Some compounds have shown outstanding in vitro activity against Mycobacterium tuberculosis and its multidrug-resistant strains, indicating potential as new class antituberculosis agents (Karabanovich et al., 2016).
Cytotoxic Agents for Cancer Treatment
Some thiadiazole derivatives have been synthesized and evaluated for their cytotoxicities on human cancer cell lines. Certain compounds have shown promising activities, suggesting potential applications in cancer treatment (Shi et al., 2013).
Mechanism of Action
Target of Action
It has been suggested that the compound exhibits antitumor activity , implying that it may target cancer cells or associated pathways.
Mode of Action
It has been suggested that it could inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Pathways
The compound appears to affect the cell cycle, causing G1-phase arrests in HeLa cells after treatment . This suggests that it may interfere with the biochemical pathways involved in cell division and DNA synthesis.
Pharmacokinetics
Its antitumor activity suggests that it is able to reach and interact with its targets in the body .
Result of Action
The compound’s action results in the inhibition of cell growth, specifically in HeLa cells . This is achieved by causing G1-phase arrests, which stop the cells from dividing after they have completed a division cycle .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S2/c1-19(2,3)16-11-9-14(10-12-16)13-22-18-17(20-21-23-18)15-7-5-4-6-8-15/h4-12H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBVDWCRUDCKNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(N=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.